molecular formula C18H26O2 B14394948 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol CAS No. 87998-10-5

2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol

Cat. No.: B14394948
CAS No.: 87998-10-5
M. Wt: 274.4 g/mol
InChI Key: LVUSWIRLXOPQMU-UHFFFAOYSA-N
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Description

2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is an organic compound characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a non-8-ene-2,6-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted non-8-ene-2,6-diol with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.

Major Products

    Oxidation: Formation of phenyl-substituted ketones or aldehydes.

    Reduction: Saturated hydrocarbons with reduced double bonds.

    Substitution: Various substituted phenyl or prop-2-en-1-yl derivatives.

Scientific Research Applications

2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to the scavenging of free radicals by the hydroxyl groups on the phenyl ring . Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and prop-2-en-1-yl groups, along with the non-8-ene-2,6-diol backbone, makes it a versatile compound for various applications.

Properties

CAS No.

87998-10-5

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

2-phenyl-6-prop-2-enylnon-8-ene-2,6-diol

InChI

InChI=1S/C18H26O2/c1-4-12-18(20,13-5-2)15-9-14-17(3,19)16-10-7-6-8-11-16/h4-8,10-11,19-20H,1-2,9,12-15H2,3H3

InChI Key

LVUSWIRLXOPQMU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(CC=C)(CC=C)O)(C1=CC=CC=C1)O

Origin of Product

United States

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